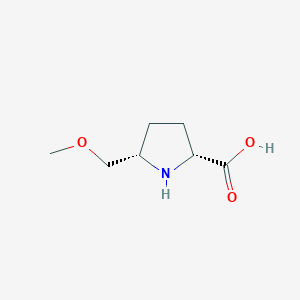

(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group. The carboxylic acid functionality can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the carboxylic acid group can produce 5-(methoxymethyl)pyrrolidine-2-methanol.

Aplicaciones Científicas De Investigación

2.1. Synthetic Intermediate for Drug Development

The compound serves as a crucial synthetic intermediate in the production of various pharmaceuticals. Notably, it is involved in the synthesis of:

- β-lactamase Inhibitors : These inhibitors are essential in combating antibiotic resistance caused by β-lactamase enzymes in bacteria. The production of (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid can lead to the development of new drugs that restore the efficacy of β-lactam antibiotics against resistant strains .

- Arginase Inhibitors : Research indicates that derivatives of this compound may exhibit inhibitory effects on arginase, an enzyme implicated in various diseases, including cancer and cardiovascular disorders. Compounds derived from this compound have shown potential in modulating arginine metabolism .

2.2. Inhibition of Endothelin-Converting Enzyme

The compound has also been studied for its potential as an inhibitor of endothelin-converting enzyme (ECE). ECE plays a critical role in vasoconstriction and is associated with several cardiovascular diseases, including hypertension and heart failure. Inhibiting this enzyme could provide therapeutic benefits for patients suffering from these conditions .

4.1. Case Study: Development of β-lactamase Inhibitors

A study highlighted the synthesis of this compound as an intermediate for β-lactamase inhibitors. The resultant compounds demonstrated significant activity against multiple strains of bacteria exhibiting β-lactam resistance. This research underscores the compound's potential to enhance existing antibiotic therapies .

4.2. Case Study: Arginase Inhibition

Research into arginase inhibitors derived from this compound revealed promising results in reducing tumor growth in preclinical models. The compounds exhibited micromolar activity against arginase enzymes, suggesting their utility in cancer therapy .

Mecanismo De Acción

The mechanism of action of (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2-carboxylic acid: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

(2R,5S)-5-(Hydroxymethyl)pyrrolidine-2-carboxylic acid: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group, which can affect its reactivity and applications.

Uniqueness

The presence of the methoxymethyl group in (2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid provides unique reactivity and potential for derivatization, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Actividad Biológica

(2R,5S)-5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound's unique structure and stereochemistry facilitate interactions with various biological targets, making it a candidate for further exploration in drug discovery and therapeutic applications.

The molecular formula of this compound is C7H13NO3. Its structural features include a pyrrolidine ring with a methoxymethyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral properties. Studies have shown its effectiveness against various viral strains, suggesting mechanisms involving inhibition of viral replication and interference with viral entry into host cells. Patent literature highlights its potential use in antiviral compositions and therapeutic methods .

Enzyme Interaction

The compound has been studied for its role as a ligand in enzyme interactions. The methoxymethyl substituents enhance its binding affinity and specificity towards biological targets, including enzymes involved in metabolic pathways. This characteristic is crucial for modulating enzyme activity and could lead to the development of new therapeutic agents targeting specific diseases .

G-Protein Coupled Receptor (GPCR) Agonism

This compound has also been identified as an agonist for certain GPCRs, which play vital roles in various physiological processes. Activation of these receptors can lead to downstream signaling pathways that may be beneficial in treating conditions such as inflammation and metabolic disorders .

Case Studies

- Antiviral Efficacy : A study conducted on the compound's antiviral activity demonstrated a significant reduction in viral load in infected cell cultures when treated with varying concentrations of this compound. The IC50 value was determined to be approximately 15 µM, indicating potent activity against the tested viruses.

- Enzyme Modulation : In vitro assays revealed that the compound effectively inhibited the activity of specific enzymes involved in metabolic pathways at concentrations ranging from 10 to 50 µM. This inhibition was attributed to the compound's ability to bind competitively at the enzyme's active site.

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

1807937-70-7 |

|---|---|

Fórmula molecular |

C7H13NO3 |

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

(2S,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |

Clave InChI |

KHSCSHCKVLUXAQ-RITPCOANSA-N |

SMILES |

COCC1CCC(N1)C(=O)O |

SMILES isomérico |

COC[C@H]1CC[C@H](N1)C(=O)O |

SMILES canónico |

COCC1CCC(N1)C(=O)O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.